Padnarsertib (also known as KPT-9274, ATG-019) is a small molecule with a dual mechanism of action, simultaneously inhibiting two key cellular targets [1] [2] [3]:
This dual inhibition depletes cellular NAD+ levels and disrupts PAK4/β-catenin signaling, leading to reduced cancer cell viability, induction of apoptosis, and inhibition of invasion and migration [1] [2].
The diagram below illustrates how this compound disrupts key cellular pathways in cancer cells.
This compound inhibits PAK4 and NAMPT, disrupting cell proliferation and survival pathways.
The table below summarizes key quantitative data for this compound from biochemical and cellular assays.
| Parameter | Value | Experimental Context |
|---|---|---|
| PAK4 IC50 | < 100 nM | Cell-free assay [1] |
| NAMPT IC50 | ~120 nM | Cell-free enzymatic assay [1] [2] |
| In Vivo Efficacy (Mouse) | 100 & 200 mg/kg, orally, twice daily | 786-O RCC xenograft model; dose-dependent tumor growth inhibition without apparent toxicity [1] [2] |
| In Vivo Plasma Concentration | 10,757 ng/mL | Mouse plasma, 8 hours post-dose [1] |
| In Vivo Tumor Concentration | 10,647 ng/mL | Mouse tumor tissue, 8 hours post-dose [1] |
The following are detailed methodologies for key experiments conducted with this compound, as referenced in the search results.
This protocol details the method used to demonstrate that this compound attenuates cancer cell migration and invasion [2].
This protocol describes the in vivo experiment that established the anti-tumor activity of this compound [1] [2].
This compound has been evaluated in early-phase clinical trials for advanced cancers, though its development has faced recent challenges.
| Indication | Highest Phase | Status (as of latest update) | Key Details |
|---|---|---|---|
| Advanced Solid Tumors | Phase 2 [4] | Status not specified | Includes conditions like unresectable melanoma [4]. |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase 1 [5] | Trial Suspended (Aug 2023) | An investigator-led Phase 1 trial (NCT05394558) was suspended; reason not disclosed [5]. |
| Non-Hodgkin's Lymphoma (NHL) | Phase 1 [4] | Status not specified | Evaluated in early-phase trials [4]. |
This compound received Orphan Drug designation in the United States, which is intended to encourage the development of therapies for rare diseases [3].
Padnarsertib exerts its anti-cancer effects through the simultaneous inhibition of two distinct targets, PAK4 and NAMPT. The following diagram illustrates the core signaling pathways affected by PAK4 inhibition and how this compound's dual-action mechanism disrupts key cellular processes in cancer cells.
Diagram 1: The dual mechanism of action of this compound. It inhibits PAK4, disrupting multiple oncogenic signaling pathways involved in cell survival, proliferation, and cytoskeleton remodeling. Concurrently, it inhibits NAMPT, depleting NAD+ and blocking tumor cell energy metabolism.
Research on this compound has involved specific experimental methodologies to evaluate its efficacy, both in laboratory models (in vitro) and in animal models (in vivo).
This compound is currently under clinical investigation. The table below outlines its known clinical trial status and explored indications.
| Clinical Phase | Status (as of 2025) | Indications / Context |
|---|---|---|
| Phase 2 | Active (Status unclear) | Solid Tumors [4] |
| Phase 1 | Active Not Recruiting / Terminated | Advanced Solid Tumors, Non-Hodgkin's Lymphoma (NHL), Acute Myeloid Leukemia (AML) [5] [4] |
| Combination Therapy | Under Exploration | Potential to sensitize tumors to immunotherapy (anti-PD-1) and CAR-T therapy [1] [6] |
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the major NAD+ salvage pathway in mammalian cells. It catalyzes the condensation of nicotinamide (NAM) with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), which is subsequently used to regenerate NAD+ [1] [2].
The diagram below illustrates the central role of NAMPT in NAD+ biosynthesis and the mechanisms by which its inhibition leads to anti-tumor effects.
NAMPT's role in NAD+ biosynthesis and inhibitor mechanism of action.
Several potent and specific NAMPT inhibitors have been developed, showing significant anti-tumor efficacy in preclinical models [1] [4]. The table below summarizes key first-generation and emerging inhibitors.
| Inhibitor Name | Key Characteristics | Clinical Development Status |
|---|---|---|
| FK866 (APO866) | One of the first specific nanomolar inhibitors; extensive preclinical data [3]. | Early-phase trials completed; limited efficacy, dose-limiting thrombocytopenia [5] [3]. |
| CHS828 (GMX1778) | Oral inhibitor; prodrug GMX1777 was developed for improved solubility [5]. | Phase I trials completed; development discontinued due to toxicity and modest efficacy [5]. |
| OT-82 | Preclinical data shows efficacy in hematological cancer models [1] [5]. | Phase I trials in relapsed/refractory lymphoma (ongoing, NCT03921879) [5]. |
| KPT-9274 | A dual inhibitor targeting both NAMPT and PAK4 [5]. | Phase I/II trials in advanced solid tumors and AML (ongoing, NCT02702492, NCT04914845) [5]. |
| T8 | A novel dual NAMPT/PD-L1 inhibitor; high oral bioavailability (78.8% in mice) [6]. | Preclinical stage; showed enhanced tumor growth inhibition in melanoma models [6]. |
To evaluate the efficacy and mechanism of NAMPT inhibitors, researchers typically employ a series of standardized in vitro assays. The workflow below outlines a typical validation process, from screening to mechanistic studies.
A standard workflow for in vitro validation of NAMPT inhibitors.
Here are the detailed methodologies for the key experiments cited in the search results:
Despite strong preclinical results, the clinical translation of NAMPT inhibitors has faced hurdles, primarily dose-limiting toxicities (e.g., thrombocytopenia) and modest efficacy as monotherapies [5] [3]. A major scientific challenge is the emergence of drug resistance, which occurs through several mechanisms as shown in the diagram below.
Established mechanisms of resistance to NAMPT inhibitors.
The table below elaborates on these key resistance mechanisms.
| Mechanism | Description | Potential Workaround |
|---|---|---|
| Upregulation of NAPRT | Cancer cells increase use of Preiss-Handler pathway via NAPRT to synthesize NAD+ from nicotinic acid, bypassing inhibited NAMPT [5]. | Co-administration of NAPRT inhibitors (e.g., 2-hydroxinicotinic acid) with NAMPT inhibitors [5]. |
| Acquired NAMPT Mutations | Mutations in the NAMPT gene can reduce the binding affinity of inhibitors, diminishing their effectiveness [5]. | Development of new inhibitors with different chemical scaffolds that can bind mutated NAMPT [7]. |
| Drug Efflux (ABCB1) | Increased expression of the ATP-binding cassette (ABC) transporter ABCB1 pumps NAMPT inhibitors out of the cell, reducing intracellular concentration [5]. | Using inhibitors that are not substrates for ABCB1 or combining with transporter inhibitors. |
To overcome current limitations, the field is evolving with several innovative approaches:
NAMPT remains a validated and compelling metabolic target in oncology. While first-generation inhibitors faced clinical challenges, they provided invaluable insights. The future of NAMPT targeting lies in smarter therapeutic strategies—including dual inhibitors, rational combinations, and biomarker-selected patient populations—to fully realize its potential in cancer treatment.
Padnarsertib (also known as KPT-9274, ATG-019) primarily targets two distinct proteins, as summarized in the table below [1] [2]:
| Target | Protein Name | Inhibition IC₅₀ | Role in Cancer |
|---|---|---|---|
| PAK4 | Serine/threonine-protein kinase PAK 4 | < 100 nM | Regulates cell proliferation, survival, and the Wnt/β-catenin signaling pathway [3] [4]. |
| NAMPT | Nicotinamide phosphoribosyltransferase | ~120 nM | A key enzyme in the NAD⁺ salvage pathway; its inhibition depletes cellular energy and promotes apoptosis [1]. |
The core of its anti-tumor activity lies in disrupting the PAK4/β-catenin signaling pathway. PAK4 normally stabilizes β-catenin and promotes its nuclear translocation, which activates transcription of pro-growth and survival genes like cyclin D1 and c-Myc [5] [3]. This compound interferes with this process in two key ways:
This mechanism is illustrated in the following pathway diagram:
The anti-tumor efficacy of this compound and its effect on the β-catenin pathway have been validated in various cancer models using standardized experimental protocols.
In vitro studies across renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and pancreatic ductal adenocarcinoma (PDAC) cell lines consistently show that this compound reduces cell viability, invasion, and migration, while inducing apoptosis [1] [3].
A common methodology for assessing these effects includes:
This compound has shown promising activity in mouse xenograft models, as summarized below:
| Cancer Model | Dosing Regimen | Key Findings | Citation |
|---|---|---|---|
| RCC (786-O) Xenograft | 100 & 200 mg/kg, oral, twice daily for 14 days | Dose-dependent tumor growth inhibition with no apparent toxicity. | [1] |
| TNBC (MDA-MB-231) Xenograft | Not fully specified (oral administration) | Significant reduction in tumorigenesis. | [3] |
| PDAC Xenograft | 200 mg/kg, daily, oral or IV | Remarkable anti-tumor activity; well tolerated with no signs of toxicity. | [1] |
A standard in vivo protocol involves:
This compound has progressed into clinical trials for evaluation in human cancers.
The evidence positions this compound as a compelling candidate for targeting PAK4-overexpressing cancers. Its ability to degrade PAK4 protein rather than just inhibit its kinase activity is a significant advantage, potentially overcoming limitations of other inhibitors [3]. Furthermore, its dual inhibition of PAK4 and NAMPT creates a synergistic effect that cripples cancer cell survival and energy metabolism.
Future work should focus on:
| Indication | Highest Phase | Status / Context |
|---|---|---|
| Solid Tumors | Phase 2 | Initial primary development focus [1] |
| Non-Hodgkin's Lymphoma | Phase 1 | Studied in early-phase trials [1] |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase 1 | An investigator-led Phase 1 trial (NCT05394558) was suspended; the reason was not disclosed [2] |
| Rhabdomyosarcoma & Ewing Sarcoma | Preclinical / Designation | Granted Orphan Drug and Rare Pediatric Disease Designations by the FDA in 2024 based on preclinical data [3] |
Padnarsertib is a first-in-class, oral small molecule that acts as a dual inhibitor of PAK4 and NAMPT [1] [3].
The following diagram illustrates how this compound simultaneously targets these two distinct pathways.
Recent updates from Karyopharm Therapeutics indicate a strategic shift for the this compound program.
Padnarsertib simultaneously targets two proteins, PAK4 and NAMPT, disrupting critical cancer cell processes. The diagram below illustrates how its dual inhibition leads to anti-tumor effects.
This compound exerts anti-tumor effects by dual inhibition of PAK4 and NAMPT pathways.
This compound has shown promising activity in preclinical models, particularly in renal cell carcinoma (RCC), rhabdomyosarcoma (RMS), and Ewing sarcoma (EWS) [1] [2].
Key Preclinical Findings
| Model System | Findings | Proposed Mechanism |
|---|---|---|
| RCC Cell Lines (In vitro) | Attenuated viability, invasion, migration; induced apoptosis; attenuated G2-M cell cycle transit [1]. | PAK4/β-catenin pathway inhibition & NAD+ depletion. |
| RCC Xenograft (In vivo) | Decrement of xenograft growth comparable to Sunitinib; no apparent toxicity observed [1]. | Dual PAK4 and NAMPT inhibition. |
| RMS & EWS Models | Tumor regressions and decreased metastatic properties in preclinical models [3]. | High vulnerability of these sarcomas to NAMPT inhibition [2]. |
In Vitro Experimental Protocol A typical methodology for assessing this compound's effect on cancer cell lines involves [1]:
In Vivo Experimental Protocol A standard xenograft study to evaluate efficacy involves [1]:
The clinical development of this compound has involved early-phase trials for advanced cancers, though some studies have faced challenges.
| Development Aspect | Details |
|---|---|
| Clinical Trials | Early-phase trials for advanced solid tumors and non-Hodgkin's lymphoma [4] [1]. |
| Recent Setback | A Phase Ib trial (NCT05394558) in relapsed/refractory AML was suspended in 2024 [5]. |
| Orphan Drug Designations | The FDA granted Orphan Drug status for soft tissue sarcoma (includes RMS) and Ewing sarcoma in July 2024 [3]. |
| Pediatric Designations | The FDA granted two Rare Pediatric Disease Designations for RMS and EWS in June 2024 [3]. |
| Current Strategy | Karyopharm is evaluating out-licensing and/or partnership opportunities for this compound [3]. |
Recent research highlights NAMPT inhibition as a promising strategy, particularly for hematological malignancies and specific solid tumors like rhabdomyosarcoma [2]. This compound is one of several NAMPT inhibitors under investigation.
This compound is a first-in-class dual PAK4/NAMPT inhibitor with a compelling preclinical rationale and orphan drug designations for specific sarcomas. While its clinical path has encountered hurdles, its novel mechanism continues to make it a compound of interest. Its future development now likely depends on securing new partnerships.
| Target | Description | Biological Role | Inhibition IC₅₀ |
|---|---|---|---|
| PAK4 (Serine/threonine-protein kinase PAK 4) [1] | A member of the P21-activated kinase family; a key signaling node. | Regulates cytoskeleton, cell adhesion, migration, growth, proliferation, and survival [1]. | < 100 nM [2] |
| NAMPT (Nicotinamide phosphoribosyltransferase) [3] [2] | The rate-limiting enzyme in the NAD⁺ salvage pathway [4]. | Catalyzes the conversion of nicotinamide to NMN, a critical step in NAD⁺ biosynthesis, which is essential for cellular metabolism and energy production. | 120 nM [2] [5] |
Padnarsertib's anti-cancer activity stems from its simultaneous disruption of both kinase signaling and cellular metabolism. The following diagram maps its primary mechanism of action and the consequent biological effects.
This compound's dual inhibition leads to coordinated anti-tumor effects by simultaneously targeting cell survival signaling and metabolic processes.
The following experimental data, primarily from preclinical studies, underpins our understanding of this compound's activity.
The dual-targeting mechanism of this compound provides a strong rationale for its investigation in specific cancer contexts:
This compound (also referred to as KPT-9274) has been investigated in early-phase clinical trials for various cancers, though its development path has seen some challenges [3] [7] [8].
The following diagram illustrates the key signaling pathways targeted by Padnarsertib and the downstream biological effects resulting from their inhibition.
This dual mechanism of action leads to a coordinated attack on cancer cells: NAMPT inhibition induces metabolic stress and apoptosis by depleting NAD+, while PAK4 inhibition disrupts growth, survival, and pro-metastatic signaling pathways [1].
Preclinical studies highlight this compound's utility, particularly in overcoming drug resistance. A significant finding involves its synergy with the mTOR inhibitor Everolimus in pancreatic neuroendocrine tumors (PNETs) [2].
Proposed Molecular Basis for Synergy with Everolimus:
In Vivo Efficacy Data: The table below summarizes key quantitative results from an animal model study.
| Evaluation Parameter | This compound Monotherapy | Everolimus Monotherapy | This compound + Everolimus (Combination) |
|---|---|---|---|
| Dosing Regimen | 150 mg/kg [2] | 2.5 mg/kg (sub-MTD) [2] | 150 mg/kg + 2.5 mg/kg [2] |
| Effect on Xenograft Growth | Information missing | Information missing | Significant suppression [2] |
| Toxicity Observations | Well tolerated; no significant body weight change in mice [1] [2] | Sub-MTD dose [2] | Well tolerated at stated doses [2] |
For researchers looking to validate these findings, here are summaries of key methodologies used in the cited studies.
Colonogenic Assay (Cell Survival and Proliferation) [2]
In Vivo Xenograft Model Study (Animal Protocol) [1] [2]
This compound is currently in Phase 2 clinical trials for solid tumors [3]. Its development profile includes several regulatory milestones that underscore its potential in treating rare cancers:
Karyopharm, the developer, has stated it is evaluating out-licensing and partnership opportunities for further advancement of this program [4].
Padnarsertib (also known as KPT-9274) is an orally bioavailable small molecule that functions as a non-competitive dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) [1] [2] [3].
The combined effect of these actions disrupts critical survival, metabolic, and proliferative pathways in cancer cells, as shown in the diagram below:
The table below summarizes the key biochemical and cellular activity data for this compound:
| Assay Type | Target | Metric | Value | Context |
|---|---|---|---|---|
| Biochemical Assay [1] [3] | PAK4 | IC50 | < 100 nM | Cell-free system |
| Biochemical Assay [1] [4] [3] | NAMPT | IC50 | ~120 nM | Cell-free system |
| Antiproliferative / Viability (RCC cell lines) [1] [4] | NAMPT | IC50 | ~120 nM | Cellular activity |
| Cell Migration & Invasion [3] | PAK4 | Working Concentration | 1 - 5 µM | 12-hour incubation |
The WST-1 assay is a colorimetric method that quantitatively assesses cell viability by measuring cellular metabolic activity [5]. The principle is based on the cleavage of WST-1 tetrazolium salt to water-soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells [5].
Reagents and Equipment
Procedure
This protocol assesses the anti-migratory and anti-invasive effects of this compound linked to PAK4 inhibition [3].
Reagents and Equipment
Procedure for Migration Assay
Procedure for Invasion Assay
This compound is a promising dual-target inhibitor whose in vitro activity can be robustly evaluated using standardized cell-based protocols. The detailed methodologies for viability, migration, and invasion assays provide a solid framework for researchers to investigate the compound's antitumor effects in various biological contexts.
The table below summarizes the core characteristics and mechanisms of action of this compound.
| Property | Description |
|---|---|
| Known As | This compound, KPT-9274, PAK4-IN-1 [1] [2] [3] |
| Modality | Small Molecule [1] |
| Primary Targets | Dual inhibitor of PAK4 (p21-activated kinase 4) and NAMPT (Nicotinamide phosphoribosyltransferase) [2] [3] [4] |
| Mechanism Overview | • PAK4 Inhibition: Disrupts PAK4/β-catenin signaling, reducing cell proliferation, invasion, and migration [3] [4]. • NAMPT Inhibition: Blocks the NAD+ salvage pathway, depleting cellular NAD+ and inducing energy stress and apoptosis [5] [2] [3]. |
For cell-based experiments, the following conditions have been reported in the literature. The concentrations and durations should be optimized for your specific cell model.
| Parameter | Details |
|---|---|
| Recommended Solvent | DMSO [2] [3] [4] |
| Stock Concentration | 100 mg/mL (approx. 163.8 mM) in DMSO [4] |
| Working Concentrations | 1 μM to 10 μM [3]; specific studies used 1 μM and 5 μM [3] [4] |
| Incubation Time | 12 to 72 hours [3] [6] |
| Key Readouts | • Viability & Apoptosis: Reduced cell viability, induction of apoptosis (evidenced by caspase and PARP cleavage) [2] [3] [4]. • Cell Cycle: Attenuation of G2–M phase transit [2] [4]. • Motility: Decrease in cell invasion and migration [3] [4]. |
The table below outlines the dosing regimen used in pre-clinical mouse models.
| Parameter | Details |
|---|---|
| Formulation | 2.08 mg/mL suspension in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] [4] |
| Dosage | 100 mg/kg or 200 mg/kg [2] [3] [4] |
| Route | Oral administration (oral gavage) [2] [3] [4] |
| Frequency | Twice daily [2] [4] |
| Treatment Duration | 14 days (in a xenograft model study) [2] [4] |
| Reported Outcome | Significant inhibition of tumor growth with no apparent toxicity or significant body weight loss [3] [4]. |
The following diagram illustrates the core mechanisms of this compound-induced apoptosis based on the gathered data, integrating both the PAK4 and NAMPT inhibition pathways.
Padnarsertib (KPT-9274) is an orally bioavailable small molecule inhibitor that simultaneously targets p21-activated kinase 4 (PAK4) and Nicotinamide phosphoribosyltransferase (NAMPT), with IC₅₀ values of <100 nM and 120 nM, respectively [1]. In the context of cancer metastasis, this dual action is crucial: PAK4 is involved in cytoskeletal reorganization and cell motility, while NAMPT is a key enzyme in the NAD⁺ biosynthesis pathway, essential for cellular energy and survival [1]. Inhibition by this compound attenuates the PAK4/β-catenin pathway, leads to NAD depletion, and consequently impairs viability, invasion, and migration in several cancer models, including renal cell carcinoma (RCC) cell lines [1].
The table below summarizes the key biochemical and cellular data for this compound.
| Parameter | Value / Characterization | Experimental Context |
|---|---|---|
| PAK4 IC₅₀ | < 100 nM | Cell-free enzymatic assay [1] |
| NAMPT IC₅₀ | 120 nM | Cell-free enzymatic assay [1] |
| Effect on Migration/Invasion | Attenuated | In vitro models using RCC cell lines [1] |
| Effect on Viability | Attenuated | In vitro models using RCC cell lines [1] |
| Cellular Outcome | G2-M phase arrest & apoptosis induction | In vitro models using RCC cell lines [1] |
| In Vivo Efficacy | Significant reduction in xenograft growth | Mouse models; comparable to Sunitinib [1] |
This protocol utilizes the Boyden chamber (Transwell) system, a widely accepted method for quantifying cell migration and invasion [2]. The key difference between the two assays is that the invasion assay requires a layer of extracellular matrix (ECM) protein to mimic the physiological barrier that cells must degrade and traverse.
Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control. Statistical significance is typically determined using a Student's t-test or ANOVA. A significant reduction indicates inhibition of migration or invasion.
The following diagram illustrates the logical flow of a complete study to evaluate the anti-migratory and anti-invasive effects of this compound, from initial cell preparation to final data interpretation.
The anti-migratory effect of this compound is mediated through its dual inhibition of PAK4 and NAMPT. The diagram below outlines the key signaling pathways affected.
This compound (KPT-9274) is an orally bioavailable small molecule dual-inhibitor that simultaneously targets p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) with half-maximal inhibitory concentration (IC~50~) values of <100 nM and 120 nM, respectively [1]. NAMPT catalyzes the rate-limiting step in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in most mammalian cells. By inhibiting NAMPT, this compound disrupts cellular NAD+ regeneration, leading to depletion of NAD+ pools and consequently impairing essential cellular processes including energy metabolism, DNA repair, and cell survival signaling [2].
The dual inhibitory mechanism of this compound represents a novel therapeutic approach for targeting cancer cells, particularly those with specific genetic vulnerabilities. Recent research has demonstrated that malignancies with monosomy 7 or del(7q)—common chromosomal abnormalities in acute myeloid leukemia (AML)—exhibit exceptional sensitivity to NAMPT inhibition due to NAMPT haploinsufficiency resulting from the deletion of one copy of the NAMPT gene located at 7q22.3 [2]. This targeted vulnerability positions this compound as a promising candidate for precision oncology approaches in defined genetic contexts.
Table 1: Fundamental characteristics of this compound (KPT-9274) for research applications.
| Property | Description |
|---|---|
| Synonyms | KPT-9274, ATG-019, ATG 019, KCP-9274 [1] [3] |
| CAS Registry Number | 1643913-93-2 [1] [3] |
| Molecular Formula | C~35~H~29~F~3~N~4~O~3~ [1] [3] |
| Molecular Weight | 610.63 g/mol [1] |
| Mechanism of Action | Dual PAK4 and NAMPT inhibitor [1] |
| IC~50~ (PAK4) | <100 nM [1] |
| IC~50~ (NAMPT) | 120 nM [1] |
| Primary Biological Effect | NAD+ depletion, induction of apoptosis, inhibition of invasion/migration [1] [4] |
| Clinical Status | Phase 2 trials for solid tumors; Phase 1 for relapsing AML [3] |
Table 2: Comparative potency and cellular activity of this compound and reference NAMPT inhibitors.
| Compound | Cell-Free NAMPT IC~50~ | Cellular NAD+ Depletion EC~50~ | Cytotoxicity IC~50~ (Representative Cell Line) |
|---|---|---|---|
| This compound | 120 nM [1] | <100 nM (various RCC lines) [1] | Variable by cell type (e.g., ~100 nM in RCC) [1] |
| Daporinad (FK866) | 0.09 nM [5] | 0.5 nM (SH-SY5Y cells) [5] | 1.7 nM (SH-SY5Y, 48hr MTT) [5] |
| GMX1778 | <25 nM [6] | Not specified | 5 nM (A2780, 72hr SRB) [6] |
The enzymatic cycling assay provides a sensitive, cost-effective method for quantifying NAD+ levels in cell culture systems and tissue samples [7]. This method leverages the biochemical principle of reactant recycling to amplify the detection signal, enabling measurement of even small changes in NAD+ concentration following this compound treatment.
Key advantages of this approach include:
The assay is based on the enzyme-coupled conversion where NAD+ is cyclically reduced and oxidized, generating a colored or fluorescent product that accumulates in proportion to the NAD+ concentration in the sample. This method has been optimized for high-throughput screening applications, making it ideal for dose-response and time-course studies of this compound activity [7].
Liquid chromatography tandem mass spectrometry (LC-MS/MS) provides a highly specific and comprehensive approach for quantifying NAD+ and related metabolites simultaneously [8] [9]. This method enables researchers to not only measure NAD+ depletion but also to map the broader metabolic consequences of NAMPT inhibition by this compound.
Critical methodological considerations for LC-MS/MS analysis of NAD+ metabolites:
LC-MS/MS enables tracking of isotopic labeling patterns when using stable isotope tracers (e.g., ²H₄-NAM), allowing researchers to quantify NAD+ synthesis and breakdown fluxes in addition to pool sizes [9]. This flux analysis capability provides dynamic insights into NAD+ metabolism that static concentration measurements cannot capture.
The etheno-NAD+ assay utilizes a modified NAD+ analog that produces a fluorescent product upon hydrolysis, enabling real-time monitoring of NAD+-consuming enzyme activities [8]. This method is particularly valuable for investigating the functional consequences of NAD+ depletion in cellular systems.
Key protocol steps:
This assay can be adapted to measure the activities of various NAD+-consuming enzymes including PARPs, sirtuins, and CD38, providing mechanistic insights into the downstream effects of this compound-induced NAD+ depletion [8].
Research has revealed that monosomy 7 and del(7q) in acute myeloid leukemia (AML) create a unique vulnerability to NAMPT inhibition [2]. The NAMPT gene is located at 7q22.3, and deletion of one copy results in NAMPT haploinsufficiency with reduced expression levels, rendering these cells exceptionally dependent on the remaining NAMPT allele.
Key findings from this research:
These findings support a precision medicine approach for this compound in AML patients with -7/del(7q) abnormalities, potentially offering a targeted therapeutic strategy for this high-risk population.
This compound has demonstrated anti-tumor activity across various solid tumor models, particularly in renal cell carcinoma (RCC) [1]. Mechanistic studies revealed that treatment leads to:
In vivo studies showed that this compound administration (100-200 mg/kg, twice daily) resulted in significant reduction of xenograft growth comparable to sunitinib, without apparent toxicity or effects on normal renal tubular epithelial cells [1]. These findings support the ongoing clinical evaluation of this compound in solid tumors, both as a monotherapy and in rational combination regimens.
Objective: Quantify time-dependent and dose-dependent NAD+ depletion following this compound treatment.
Materials:
Procedure:
Data Analysis:
Objective: Evaluate cytotoxic effects of this compound and confirm mechanism of cell death.
Materials:
Procedure:
Objective: Evaluate this compound anti-tumor activity and NAD+ depletion in xenograft models.
Materials:
Procedure:
Critical normalization approaches:
Quality control measures:
Experimental design recommendations:
Statistical analysis:
Hit criteria for screening applications typically include:
Table 3: Common technical challenges and solutions in this compound NAD+ depletion studies.
| Challenge | Potential Cause | Solution |
|---|---|---|
| High variability in NAD+ measurements | Inconsistent sample processing or cell numbers | Standardize cell counting, implement strict timing protocols |
| Incomplete NAD+ depletion | Insufficient drug exposure time or concentration | Perform time-course experiments, verify drug stability in medium |
| Rapid NAD+ recovery after treatment | Compensatory upregulation of NAD+ biosynthesis | Combine with other pathway inhibitors, assess NAMPT expression |
| Poor correlation between NAD+ depletion and cytotoxicity | Cell type-specific dependency on NAD+ | Assess PARP/sirtuin activities, evaluate ATP levels |
| Low in vivo efficacy despite cellular activity | Pharmacokinetic limitations, tumor penetration | Monitor drug levels in plasma and tumors, adjust formulation |
Diagram 1: this compound mechanism of action illustrating dual targeting of NAMPT and PAK4, leading to NAD+ depletion and diverse anti-cancer effects. The diagram highlights the particular vulnerability of -7/del(7q) cells due to NAMPT haploinsufficiency.
Diagram 2: Experimental workflow for evaluating this compound-induced NAD+ depletion, showing parallel paths for different quantification methodologies and integration with functional endpoint assessments.
This compound represents a promising therapeutic agent with a unique dual mechanism of action targeting both PAK4 and NAMPT. The protocols and methodologies outlined in this document provide researchers with comprehensive tools to investigate the NAD+depleting effects of this compound in various experimental systems. The particular sensitivity of -7/del(7q) hematologic malignancies to NAMPT inhibition offers an exciting precision medicine application that warrants further clinical investigation.
When implementing these protocols, researchers should consider cell-type specific responses, appropriate control experiments, and validated detection methods to ensure reliable and reproducible results. The ongoing clinical evaluation of this compound will further refine our understanding of its therapeutic potential and optimal application in cancer treatment.
Renal cell carcinoma (RCC) represents approximately 90% of all kidney cancers, with clear cell RCC being the most prevalent histological subtype (80-85% of cases). The American Cancer Society estimates 80,980 new cases and 14,510 deaths from kidney cancer in the United States in 2025. [1] The therapeutic landscape for metastatic RCC has evolved significantly over the past two decades, transitioning from cytokine-based therapies to targeted agents and immuno-oncology approaches. The current standard of care for advanced RCC involves a combination of immune checkpoint inhibitors (ICIs) and vascular endothelial growth factor tyrosine kinase inhibitors (VEGF-TKIs), with regimens such as pembrolizumab + axitinib, nivolumab + ipilimumab, and pembrolizumab + lenvatinib demonstrating improved patient outcomes. [2]
The molecular pathogenesis of clear cell RCC is characterized by the loss of von Hippel-Lindau (VHL) tumor suppressor function, leading to constitutive activation of hypoxia-inducible factors (HIFs) and subsequent overexpression of pro-angiogenic factors like VEGF and platelet-derived growth factor (PDGF). This understanding has facilitated the development of targeted therapies against VEGF and its receptors, as well as the mTOR pathway. Despite these advances, treatment resistance remains a significant challenge, necessitating the development of novel therapeutic approaches targeting alternative pathways in RCC. [3]
This compound (also known as KPT-9274) is an orally bioavailable, dual-target inhibitor with potent activity against two distinct cellular targets: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This unique dual mechanism differentiates it from other targeted therapies in the RCC landscape. Biochemical assays demonstrate that this compound inhibits PAK4 with an IC50 of <100 nM and NAMPT with an IC50 of approximately 120 nM. [4] [5]
Table 1: Biochemical Profile of this compound
| Parameter | Value | Details |
|---|---|---|
| Molecular Weight | 610.63 g/mol | Formula: C~35~H~29~F~3~N~4~O~3~ |
| PAK4 Inhibition | IC~50~ < 100 nM | Cell-free assay |
| NAMPT Inhibition | IC~50~ = 120 nM | Cell-free assay |
| Solubility | 100 mg/mL in DMSO | Hygroscopic DMSO affects solubility |
The therapeutic efficacy of this compound stems from its simultaneous targeting of two complementary pathways. As a PAK4 inhibitor, this compound attenuates the PAK4/β-catenin pathway, resulting in reduced nuclear β-catenin and downregulation of Wnt/β-catenin targets including cyclin D1 and c-Myc. This leads to impaired cell cycle progression, specifically attenuating G2-M transit, and reduced cell invasion and migration in RCC models. [4] [5] Concurrently, as a NAMPT inhibitor, this compound blocks the rate-limiting step in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, depleting intracellular NAD+ stores and inducing energetic stress. The combination of these mechanisms results in synergistic antitumor effects, including induction of apoptosis and inhibition of tumor growth in preclinical RCC models. [4]
Diagram 1: Dual mechanism of action of this compound showing simultaneous inhibition of PAK4 and NAMPT pathways leading to multiple antitumor effects
This compound demonstrates potent antitumor activity across multiple human RCC cell lines. Treatment with this compound at concentrations of 1μM and 5μM for 12 hours resulted in significant attenuation of cell viability, invasion, and migration. [5] The compound effectively inhibits G2-M cell cycle progression and induces apoptosis in RCC cell lines through its dual mechanisms. Specifically, PAK4 inhibition leads to reduced nuclear β-catenin and downregulation of Wnt/β-catenin targets like cyclin D1 and c-Myc, while NAMPT inhibition causes NAD+ depletion, resulting in metabolic stress. [4]
The anti-invasive effects were demonstrated using transwell migration and Matrigel invasion assays. In these experiments, 1.5×10⁴ cells were seeded on polycarbonate filters with growth medium containing DMSO or this compound (1μM and 5μM). After 12 hours of incubation, filters were fixed with methanol and stained with Giemsa solution. For invasion assays, filters were coated with Matrigel, and 2.5×10⁴ cells were seeded and incubated for 20 hours. This compound treatment resulted in a significant reduction in migrated and invaded cells compared to controls. [5]
This compound has demonstrated promising antitumor activity in vivo using 786-O (VHL-mut) human RCC xenograft models in nude mice. Administration of this compound at doses of 100 mg/kg or 200 mg/kg twice daily for 14 days resulted in dose-dependent inhibition of tumor growth comparable to that observed with sunitinib, a standard RCC treatment. Importantly, these antitumor effects were achieved without significant weight loss or apparent toxicity, indicating a favorable therapeutic window. [4] [5]
Pharmacokinetic analysis conducted 8 hours after the final dose revealed this compound concentrations of 10,757 ng/mL in mouse plasma and 10,647 ng/mL in tumor tissue, demonstrating effective drug exposure in target tissues. [4] Minimal effects on normal human renal proximal tubule epithelial cells (RPTECs) and absence of apparent in vivo toxicity further support the favorable safety profile of this compound in preclinical models. [4]
Table 2: In Vivo Efficacy of this compound in RCC Xenograft Models
| Parameter | 100 mg/kg | 200 mg/kg | Control |
|---|---|---|---|
| Tumor Growth Inhibition | Significant | Dose-dependent | - |
| Weight Loss | Minimal | None | - |
| Plasma Concentration | - | 10,757 ng/mL | - |
| Tumor Concentration | - | 10,647 ng/mL | - |
| Toxicity Signs | None | None | - |
Purpose: To evaluate the anti-migratory and anti-invasive properties of this compound in RCC cell lines.
Materials:
Procedure:
Purpose: To evaluate the antitumor efficacy of this compound in a RCC xenograft model.
Materials:
Procedure:
Diagram 2: Experimental workflow for evaluating this compound efficacy in both in vitro and in vivo RCC models
Purpose: To evaluate target engagement and downstream molecular effects of this compound treatment.
Materials:
Procedure:
This compound is currently undergoing clinical evaluation in a Phase I trial (NCT02702492) for patients with advanced solid malignancies and non-Hodgkin's lymphoma. [5] Although this trial has been terminated, the collected data contribute to understanding the safety and preliminary efficacy profile of this compound in human subjects. The primary objectives of Phase I studies typically include determination of maximum tolerated dose, recommended Phase II dose, pharmacokinetic profile, and preliminary antitumor activity.
Based on its dual mechanism of action, this compound represents a promising therapeutic approach for RCC, particularly for tumors demonstrating PAK4 overexpression or NAD+ metabolic dependency. The simultaneous targeting of both proliferative signaling (via PAK4 inhibition) and cellular metabolism (via NAMPT inhibition) provides a rational strategy to overcome resistance mechanisms that often limit the efficacy of single-target agents in RCC. [4]
Preclinical evidence suggests potential application of this compound in both first-line and treatment-resistant settings. The observed antitumor activity in 786-O cells (which harbor VHL mutation) indicates potential efficacy in clear cell RCC, the most common RCC subtype. Additionally, the favorable toxicity profile in preclinical models suggests potential for combination strategies with existing RCC therapies, including VEGF-targeted agents or immune checkpoint inhibitors. [4] [5]
Table 3: Clinical Development Status and Potential RCC Applications
| Aspect | Current Status | Implications for RCC |
|---|---|---|
| Development Phase | Phase I completed (NCT02702492) | Preliminary safety data available |
| Administration | Oral | Convenient outpatient treatment |
| Target Engagement | Demonstrated in preclinical models | Confirmed dual mechanism |
| Therapeutic Potential | Single-agent activity in xenografts | Basis for combination strategies |
| Safety Profile | No apparent toxicity in preclinical models | Favorable therapeutic window |
This compound represents a novel dual-mechanism therapeutic approach for renal cell carcinoma through simultaneous inhibition of PAK4 and NAMPT. The compiled data demonstrate its potent antitumor activity in preclinical RCC models, affecting multiple hallmarks of cancer including proliferation, invasion, and metabolic adaptation. The provided experimental protocols enable comprehensive evaluation of this compound in both in vitro and in vivo settings, facilitating further investigation of its therapeutic potential.
Future research directions should focus on:
The unique dual inhibition strategy employed by this compound addresses both proliferative signaling and metabolic reprogramming in RCC, representing a promising approach worthy of further clinical development in this challenging disease.
The table below summarizes the core information for the investigational drug Padnarsertib.
| Attribute | Description |
|---|---|
| Drug Type | Small molecule [1] |
| Synonyms | ATG-019, KCP-9274 [1] |
| Mechanism of Action | Dual inhibitor of PAK4 (Serine/threonine-protein kinase PAK 4) and NAMPT (Nicotinamide phosphoribosyltransferase) [1] |
| Highest Phase of Development | Phase 2 (for solid tumors) [1] |
| Relevant Designations | Orphan Drug designation (United States) for soft tissue sarcoma and Ewing sarcoma; Rare Pediatric Disease Designation for Rhabdomyosarcoma and Ewing sarcoma [2] |
| Molecular Formula | C₃₅H₂₉F₃N₄O₃ [1] |
This compound is a first-in-class, oral small molecule designed to simultaneously target two distinct cellular pathways [2]. The diagram below illustrates its dual mechanism of action and therapeutic rationale in specific genetic contexts.
As the diagram shows:
The following table consolidates the available information on the drug's development path and preclinical findings. Note that specific clinical trial numerical results are not available in the searched literature.
| Area | Findings and Status |
|---|---|
| Clinical Trials (Solid Tumors) | A Phase 2 trial in solid tumors was initiated around June 2022 [1]. As of January 2025, the developer is evaluating out-licensing and partnership opportunities to advance the program [2]. |
| Clinical Trials (Leukemia) | A Phase 1 trial (NCT05394558) in relapsed/refractory AML was suspended in 2023. The reason for suspension was not disclosed in the trial registry [4]. |
| Preclinical In Vivo Data | A study in dogs established a Maximum Tolerated Dose (MTD) of 4 mg/kg. Doses up to this level were well-tolerated, while a higher dose of 4.5 mg/kg caused severe adverse effects including anemia and thrombocytopenia [1]. |
| Promising Combination Therapy | Preclinical research in AML models with -7/del(7q) demonstrated that the combination of this compound and the BCL-2 inhibitor venetoclax led to significantly greater cell death compared to the NAMPT inhibitor alone, suggesting a potential synergistic effect [3]. |
The table below summarizes the core information available for this compound.
| Attribute | Description |
|---|---|
| Drug Name | This compound (also known as KPT-9274, ATG-019) [1] [2] |
| Drug Type | Orally bioavailable small molecule [2] [3] |
| Primary Mechanism | Dual inhibitor of PAK4 (Serine/threonine-protein kinase) and NAMPT (Nicotinamide phosphoribosyltransferase) [1] [2] [3] |
| Key IC50 Values | PAK4: <100 nM; NAMPT: ~120 nM (in cell-free assays) [2] [3] |
| Relevant Development Phase for NHL | Phase 1 (as part of a basket trial for advanced solid malignancies and NHL) [1] [3] |
The following diagram illustrates the proposed dual mechanism of action of this compound based on preclinical research.
The development of this compound for NHL appears to be at an early stage, and recent updates suggest challenges in its clinical progression.
Padnarsertib is an investigational, orally bioavailable small molecule. Its primary mechanism of action involves the dual inhibition of two distinct targets [1] [2]:
This dual action results in coordinated effects on cancer cell viability, cell cycle progression, and invasion [2].
The table below summarizes key quantitative data for this compound from the search results.
| Parameter | Value / Description | Context / Assay Type |
|---|---|---|
| IC₅₀ (NAMPT) | ~120 nM | Cell-free enzymatic assay [1] [2] |
| IC₅₀ (PAK4) | <100 nM | Cell-free assay [1] |
| In Vivo Anti-tumor Activity | Dose-dependent tumor growth inhibition | 786-O RCC xenograft model [2] |
| In Vivo Tolerability | Well tolerated in mice | No apparent toxicity at 200 mg/kg (oral) [2] |
For context, other NAMPT inhibitors exist with different potencies. For example, GNE-617 is reported as a more potent specific NAMPT inhibitor with an IC₅₀ of 5 nM in biochemical assays [4].
The following protocol is synthesized from descriptions of animal studies using this compound.
1. Test Compound Formulation
2. Animal Model and Dosing
3. Pharmacokinetic and Efficacy Analysis
Research suggests this compound may be particularly effective in specific genetic contexts and in combination with other agents.
The following diagrams illustrate the key experimental workflow and mechanism of action based on the protocols and descriptions above.
This compound represents a promising oral, dual-mechanism investigational agent. The provided data and protocols offer a foundation for researchers to design in vivo studies, particularly for investigating its utility in cancers with specific genetic vulnerabilities like -7/-7q AML and in rational combination therapies.
This compound is an orally bioavailable, small-molecule, non-competitive dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) [1] [2] [3]. Inhibition of these two key targets leads to NAD+ depletion, attenuation of the Wnt/β-catenin signaling pathway, and ultimately, the reduction of cancer cell viability, invasion, and migration, while inducing apoptosis and impairing cell cycle progression [1] [2] [3].
The table below summarizes key quantitative data available from supplier datasheets:
| Parameter | Details |
|---|---|
| Targets | PAK4 & NAMPT (Dual Inhibitor) [1] [3] |
| IC₅₀ (NAMPT) | ~120 nM (cell-free enzymatic assay) [1] [3] |
| IC₅₀ (PAK4) | <100 nM [1] |
| In Vivo Dosing | 100 mg/kg or 200 mg/kg [1] [2] |
| Administration Route | Oral gavage [1] [3] |
| Dosing Schedule | Twice daily [1] [2] |
| Treatment Duration (preclinical) | 14 days (as cited in one study) [1] [2] |
| Reported Tolerability | Well-tolerated in mice at 200 mg/kg; no significant weight loss or apparent toxicity reported [1] [3] |
While specific protocols for this compound are lacking, the general workflow for establishing and using patient-derived xenograft (PDX) models in drug evaluation is well-established in the literature [4] [5] [6]. The following diagram illustrates the key stages:
Key Experimental Details:
The table below outlines key considerations for setting up a this compound efficacy study based on general PDX model principles and available data points.
| Aspect | Considerations & Available Data |
|---|---|
| Formulation | This compound is often prepared as a suspension in a vehicle containing NMP, PVP, and water [4]. Supplier datasheets also list formulations using 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to create a homogeneous suspension for oral administration [1] [2]. |
| Dosing & Schedule | Based on cited studies, a dose of 100 mg/kg or 200 mg/kg, administered orally twice daily, has shown efficacy in xenograft models [1] [2] [3]. |
| Tumor Monitoring | Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Volume is calculated as (length × width²)/2 [4] [5]. |
| Endpoint Analysis | Studies typically conclude when tumor burden in control groups becomes excessive. Final analysis can include: • Tumor volume/weight measurement • Biomarker analysis (Western blot for PAK4/β-catenin pathway components, NAD+ levels) [1] [2] • Immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis markers [4]. |
The hypothesized mechanism of action for this compound in a xenograft model involves simultaneous inhibition of two key pathways, as illustrated below:
The table below summarizes the experimentally used concentrations of Padnarsertib from recent studies.
| Application | Cell Lines / Model | Concentration/Dosage | Key Findings | Source (PMID) |
|---|---|---|---|---|
| In Vitro | 786-0, ACHN, Caki-1, U-2 OS (Migration/Invasion Assay) [1] | 1 μM and 5 μM [1] | Reduced cell migration and invasion [1]. | 27390344 [1] |
| In Vitro | Various RCC cell lines (Viability/Apoptosis) | ~120 nM (NAMPT IC50 in cell-free assay) [2] | Induced apoptosis, impaired G2-M transit, reduced invasion [2]. | 27390344 [2] |
| In Vivo | 786-O human RCC xenograft (mice) [2] | 100 mg/kg or 200 mg/kg, oral, twice daily [2] | Dose-dependent tumor growth inhibition, no apparent toxicity [2]. | 27390344 [2] |
| In Vivo | Pancreatic ductal adenocarcinoma (PDAC) xenografts (mice) [1] | 200 mg/kg, daily, oral or intravenous [1] | Remarkable anti-tumor activity, well tolerated [1]. | Information in source [1] |
Here are detailed methodologies for key experiments using this compound.
This protocol uses transwell chambers to assess the anti-migratory and anti-invasive effects of this compound.
This general framework can be applied to determine the IC₅₀ of this compound in viability assays.
This compound exerts its anticancer effects through a dual-inhibitory mechanism, as illustrated below.
I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific assay types or data analysis, please feel free to ask.
The following table summarizes the solubility data and standard preparation methods for a 100 mM stock solution in DMSO [1] [2] [3].
| Parameter | Details |
|---|---|
| Molecular Weight | 610.63 g/mol [1] [2] [3] |
| CAS Number | 1643913-93-2 [1] [3] [4] |
| Purity | ≥98% [1] |
| Solubility in DMSO | 100 mg/mL (∼163.8 mM) [1] [2] [3] |
| Stock Solution | 100 mM in DMSO [3] |
| Water Solubility | Insoluble [2] [3] |
| Ethanol Solubility | 100 mg/mL (163.8 mM) [1] |
Recommended Protocol: Preparing a 10 mM DMSO Stock Solution
This is a common stock concentration used for further dilution in cell-based assays [3].
For animal studies, this compound is not administered in pure DMSO. The following table outlines two validated formulations for creating dosing suspensions, both derived from a concentrated DMSO stock solution [1] [2] [3].
| Formulation | Composition | Final Concentration | Preparation Notes |
|---|---|---|---|
| Formulation 1 [1] [2] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.08 mg/mL (3.41 mM) | Sequential addition of solvents is critical. Results in a homogeneous suspension [1] [2]. |
| Formulation 2 [1] | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.41 mM) | Sequential addition of solvents. Results in a homogeneous suspension [1]. |
Protocol: Preparing an In Vivo Dosing Suspension
The workflow below illustrates the preparation of Formulation 1 [1]:
Preparation Notes:
Padnarsertib (KPT-9274) is an orally bioavailable small molecule and a non-competitive dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) [1] [2]. Its antineoplastic activity is primarily attributed to disrupting key cellular processes, leading to G2-M phase cell cycle arrest and the induction of apoptosis [3] [2]. Research on several human renal cell carcinoma (RCC) cell lines shows that interfering with the PAK4 and NAD biosynthetic pathways via this compound results in a reduction of G2/M transit [1]. This makes the G2/M arrest assay a critical method for evaluating the drug's efficacy and mechanism of action in preclinical studies.
The table below summarizes key quantitative data from biochemical and cellular studies on this compound.
| Parameter | Description / Value | Experimental Context |
|---|---|---|
| IC50 (PAK4) | < 100 nM [3] | Cell-free assay |
| IC50 (NAMPT) | 120 nM [3] [1] | Cell-free enzymatic assay |
| G2/M Arrest & Apoptosis | Attenuated G2-M transit; Induction of apoptosis [3] [1] [2] | Observations in human RCC cell lines |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition [1] [2] | 786-O RCC xenograft mouse model |
| In Vivo Dosage | 100 & 200 mg/kg, oral, twice daily [3] [2] | 786-O RCC xenograft mouse model (14 days) |
| Clinical Trial Status | Phase 2 (Solid Tumors); Phase 1 (AML, NHL) [4] [5] | As of 2025 |
This protocol outlines a methodology using flow cytometry to analyze this compound-induced G2/M cell cycle arrest, drawing from established cell cycle assay principles.
Use flow cytometry analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content. A successful this compound treatment should show a statistically significant increase in the G2/M population compared to the DMSO control.
The following diagram illustrates the proposed mechanism by which this compound induces G2/M arrest and apoptosis.
The diagram shows this compound's dual inhibition:
This compound induces G2/M cell cycle arrest through its coordinated dual inhibition of PAK4 and NAMPT. The protocol and data provided here offer a framework for researchers to quantitatively assess this on-target activity in vitro. As this compound continues to be evaluated in clinical trials for advanced solid tumors and hematological malignancies [4] [5], these preclinical assays remain essential for understanding its mechanism and potential therapeutic applications.
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that serves as a critical signaling node in multiple cellular processes, including cytoskeletal reorganization, cell cycle progression, proliferation, and survival. As an effector of Rho GTPases Cdc42 and Rac1, PAK4 integrates signals from various pathways and has emerged as a promising therapeutic target in multiple disease contexts. Elevated PAK4 expression is observed in numerous cancers, including pancreatic, ovarian, gastric, and non-small cell lung cancer (NSCLC), where it promotes tumor progression, metastasis, and chemoresistance [1] [2] [3]. Recent evidence also implicates PAK4 in metabolic disorders, with significantly upregulated levels detected in skeletal muscles of diabetic humans and mice, where it contributes to insulin resistance by phosphorylating and inhibiting AMPKα [4].
The development of PAK4-targeted therapies such as Padnertib represents a novel approach for combating these diseases. Western blot analysis remains an essential technique for evaluating PAK4 expression and phosphorylation status, assessing therapeutic efficacy of PAK4 inhibitors, and understanding mechanism of action in various disease models. These application notes provide detailed methodologies for reliable PAK4 detection, along with technical considerations for implementation in drug development workflows.
Cell Culture and Treatment: Begin with culturing relevant cell lines (e.g., A549 and NCI-H520 for NSCLC models, or HEK293 for overexpression studies) in appropriate media supplemented with 10% FBS at 37°C in 5% CO₂. For inhibition studies, treat cells with PAK4 inhibitors such as Padnertib at optimized concentrations (typically 1-10 µM) for predetermined timepoints (4-24 hours) based on experimental objectives [2]. Include DMSO-only treated controls to account for vehicle effects.
Protein Extraction: Lyse cells using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with complete protease and phosphatase inhibitors. For tissue samples, homogenize frozen tissues in RIPA buffer using mechanical homogenizers, followed by centrifugation at 12,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using BCA assay. Aliquot and store samples at -80°C to prevent degradation [4] [2].
Prepare samples by mixing 20-50 µg of total protein with Laemmli buffer, followed by denaturation at 95°C for 5 minutes. Load samples onto 4-20% gradient polyacrylamide gels for optimal separation across the molecular weight range of interest. Include pre-stained protein markers for molecular weight reference. Perform electrophoresis at constant voltage (100-120V) until the dye front reaches the bottom of the gel.
Transfer proteins to PVDF membranes using wet transfer systems at constant current (300 mA) for 90 minutes or overnight at lower current (30 mA) for improved transfer of higher molecular weight proteins. Confirm successful transfer using Ponceau S staining before proceeding to blocking [5].
Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking. The following table summarizes recommended antibodies and dilutions for PAK4 detection:
Table 1: Antibody Specifications for PAK4 Western Blot Analysis
| Target | Host Species | Catalog Number | Recommended Dilution | Observed Band Size | Supplier |
|---|---|---|---|---|---|
| PAK4 | Rabbit | CSB-PA017408GA01HU | 1:1000 | 65 kDa | Cusabio [5] |
| Phospho-PAK4 (S474) | Rabbit | CSB-PA006474 | 1:1000 | 65 kDa | Cusabio [5] |
| β-actin | Mouse | SC-47778 | 1:5000 | 42 kDa | Santa Cruz |
Following primary antibody incubation, wash membranes three times for 10 minutes each with TBST, then incubate with appropriate HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. After additional washing, develop blots using enhanced chemiluminescence (ECL) substrate and image with digital imaging systems capable of capturing linear signal data. Ensure multiple exposure times to prevent signal saturation [5].
Band Identification: PAK4 typically migrates at approximately 65 kDa, though additional bands may appear due to alternative splicing or proteolytic degradation. The phosphorylated form of PAK4 (p-PAK4) at Ser474 may exhibit slight electrophoretic mobility shifts. Always include appropriate controls (knockdown cells, overexpression samples) to verify antibody specificity [5].
Quantification and Normalization: Quantify band intensities using image analysis software (ImageJ or manufacturer-specific software). Normalize PAK4 signals to housekeeping proteins such as β-actin or GAPDH. For phosphorylation studies, calculate the ratio of p-PAK4 to total PAK4 to determine activation status. Present data from at least three independent experiments as mean ± standard deviation, and perform statistical analysis using Student's t-test or ANOVA with post-hoc testing [4] [2].
Table 2: Troubleshooting Common Issues in PAK4 Western Blotting
| Problem | Potential Causes | Solutions |
|---|---|---|
| Multiple non-specific bands | Antibody cross-reactivity | Optimize antibody dilution; use fresh protease inhibitors |
| Weak or no signal | Insufficient protein transfer or low target expression | Verify transfer efficiency with Ponceau S; increase protein load |
| High background | Incomplete blocking or excessive antibody | Extend blocking time; optimize antibody concentration |
| Band smearing | Protein degradation or improper electrophoresis | Use fresh samples; ensure correct gel composition and running conditions |
Understanding PAK4's position in signaling networks provides critical context for interpreting Western blot results. PAK4 functions as a nexus integrating multiple oncogenic and metabolic pathways, with its activation leading to downstream effects that promote disease progression. The following diagram illustrates key PAK4 signaling pathways in cancer and metabolic disease:
Figure 1: PAK4 Signaling Pathways in Disease. PAK4 activation by Cdc42/Rac1 leads to phosphorylation of multiple substrates with roles in cancer and metabolic disease. Key pathways include AMPKα inhibition (impairing glucose uptake), LIMK1/Cofilin activation (regulating cytoskeleton), and MEK1/GRP78 signaling (promoting chemoresistance).
Western blot analysis of PAK4 provides critical pharmacodynamic data for evaluating therapeutic efficacy of PAK4 inhibitors like Padnertib. Successful target engagement is demonstrated by reduced phosphorylation at Ser474 without immediate changes in total PAK4 levels. Additionally, monitoring downstream effectors such as AMPKα phosphorylation status (particularly at the inhibitory site Ser491) offers insights into pathway modulation [4] [2].
In the context of chemoresistance reversal, PAK4 inhibition studies in NSCLC models demonstrate that PAK4 knockdown sensitizes resistant cells to cisplatin, as evidenced by increased cleavage of caspase-3, caspase-9, and PARP. Western blot analysis of these apoptosis markers provides functional validation of therapeutic response [2]. Similarly, in metabolic studies, PAK4 ablation correlates with increased GLUT4 expression and plasma membrane localization, indicating improved glucose homeostasis [4].
The following diagram outlines a comprehensive workflow for evaluating PAK4-targeted therapies using Western blot analysis:
Figure 2: Experimental Workflow for PAK4 Therapeutic Assessment. This comprehensive protocol outlines key steps from sample preparation through data analysis for evaluating PAK4-targeted therapies.
Western blot analysis remains an indispensable tool for investigating PAK4 expression, activation, and downstream signaling in both basic research and therapeutic development. The protocols outlined here provide robust methodologies for detecting PAK4 and its phosphorylated forms, with applications spanning from target validation to mechanistic studies of novel inhibitors like Padnertib. As PAK4 continues to emerge as a therapeutic target in oncology and metabolic disease, standardized and optimized Western blot protocols will be essential for generating reproducible, interpretable data to advance drug development programs.
The table below summarizes key pharmacokinetic and physicochemical data for this compound found in the search results. This data is crucial for method development.
| Parameter | Value / Description | Context / Source |
|---|---|---|
| Molecular Weight | 610.63 g/mol | Chemical formula: C₃₅H₂₉F₃N₄O₃ [1] |
| CAS Registry Number | 1643913-93-2 | [1] |
| In Vivo Plasma Concentration (Mouse) | 10,757 ng/mL (~17.6 µM) | Measured 8 hours post-dose in a mouse xenograft model [1] |
| In Vivo Tumor Concentration (Mouse) | 10,647 ng/mL (~17.4 µM) | Measured 8 hours post-dose in a mouse xenograft model [1] |
| Dosage in Animal Study | 100 mg/kg or 200 mg/kg, oral, twice daily | [1] |
| Solubility (in DMSO) | 100 mg/mL (163.77 mM) | Stated as sufficient for preparing stock solutions [1] |
While a specific method for this compound was not found, the protocol can be adapted from a validated LC-MS/MS method for tomivosertib, a similarly complex small-molecule drug [2]. The following workflow outlines the core steps.
Figure 1: General workflow for LC-MS/MS bioanalysis of small molecules, adapted from the tomivosertib method [2]. *Note: The specific precursor-to-product ion transition (MRM) for this compound is a critical parameter not found in the search results and must be determined experimentally.*
The following steps are proposed based on the validated method for tomivosertib [2]:
Sample Preparation (Protein Precipitation)
Liquid Chromatography (LC) Conditions
Mass Spectrometry (MS) Detection
The following diagram summarizes the key biological pathways targeted by this compound and the experimental rationale for measuring its concentration, as identified in the search results.
Figure 2: Mechanism of action and experimental rationale for measuring this compound concentrations [1] [3].
The table below summarizes the essential quantitative data for Padnarsertib, which is critical for planning your experiments [1] [2].
| Parameter | Specification |
|---|---|
| Molecular Weight | 610.63 g/mol [1] |
| CAS Number | 1643913-93-2 [1] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 163.76 mM) [1] [2] |
| Appearance | White to light yellow solid [1] |
For in vitro applications, follow this protocol to prepare a stock solution [1] [2]:
For animal studies, this compound is not soluble in water-based solutions alone. Here are two validated protocols for preparing dosing formulations [1] [2]:
Protocol 1: Homogeneous Suspension [1]
Protocol 2: Clear Solution [2]
Q1: My this compound stock solution appears cloudy or has precipitate after thawing. What should I do?
Q2: I am observing unexpected low efficacy or toxicity in my in vivo models. Could this be related to the compound's formulation?
Q3: Why is solubility a critical parameter for a research compound like this compound?
Understanding this compound's properties can provide insight into formulation challenges. It is a dual inhibitor of two key targets [1] [2]:
Compounds with high molecular weight and complex structures, like this compound (610.63 g/mol), often face Biopharmaceutical Classification System (BCS) Class IV challenges, characterized by low solubility and low permeability [5]. This can lead to variable and often low oral bioavailability, which aligns with the need for specialized formulations (like suspensions or solutions with absorption enhancers like Tween-80) in animal studies to ensure adequate exposure [2] [5].
For a potent compound like Padnarsertib, a NAMPT inhibitor [1], it is crucial to establish stable storage conditions to maintain its integrity. The following framework, based on regulatory guidance, can be used to define these parameters.
Table 1: Key Stressors and Testing Focus for Stability Assessment
| Stressor | Potential Impact on Drug Substance | Typical Test Focus |
|---|---|---|
| Temperature | Chemical degradation, loss of potency | Establish long-term & accelerated storage temperatures; define allowable "excursion" limits [2]. |
| Humidity | Hydrolysis, physical form changes | Determine critical relative humidity levels; specify desiccant use for long-term storage [2]. |
| Light | Photodegradation | Confirm if the compound is photosensitive; define light-resistant packaging requirements [2]. |
| Oxidation | Reaction with atmospheric oxygen | Assess stability under an oxygen-rich atmosphere; determine if inert gas (e.g., N2) purging is needed [2]. |
You can adapt the following workflow, based on ICH and FDA guidelines, to empirically determine the optimal storage conditions for this compound [2].
Phase 1: Stress Testing (Forced Degradation)
Phase 2: Accelerated and Long-Term Storage Studies
Table 2: Example Stability Study Storage Conditions
| Study Type | Temperature | Relative Humidity | Testing Frequency | Purpose |
|---|---|---|---|---|
| Long-Term | 5°C ± 3°C | N/A | 0, 3, 6, 9, 12, 18, 24 months | Primary data for shelf-life [2]. |
| Accelerated | 25°C ± 2°C | 60% ± 5% | 0, 3, 6 months | Supports short-term excursions [2]. |
Phase 3: Defining Handling & Transport Conditions
Q: My this compound sample shows signs of clumping or color change. What does this indicate?
Q: How many freeze-thaw cycles can this compound solutions withstand?
Q: What is the best way to store this compound for long-term use?
The table below summarizes available quantitative data on this compound from scientific literature.
| Aspect | Data | Context / Model | Source |
|---|---|---|---|
| Mechanism of Action | Dual PAK4 and NAMPT inhibitor | Biochemical assay | [1] |
| IC50 (PAK4) | < 100 nM | Cell-free enzymatic assay | [1] |
| IC50 (NAMPT) | 120 nM | Cell-free enzymatic assay | [1] [2] |
| In Vivo Dosing (Preclinical) | 100 mg/kg or 200 mg/kg, twice daily, for 14 days | Mouse xenograft model | [1] |
| Trial Status (Relapsed/Refractory AML) | Phase I trial suspended | Clinical trial NCT05394558 | [3] |
Staying updated on clinical trial status is crucial for research planning.
While specific protocols for this compound are not detailed in the search results, the following methodologies are relevant for studying its mechanism of action, based on a 2024 study that used KPT-9274 (this compound) [2].
This protocol assesses the direct effect of NAMPT inhibition on patient-derived leukemia cells.
This protocol evaluates synergistic effects between this compound and the BCL-2 inhibitor venetoclax.
The following diagram illustrates the key mechanistic pathway by which this compound is hypothesized to target specific vulnerable cancers, such as AML with monosomy 7 or del(7q).
This mechanism is supported by research showing that AML cells with -7/-7q, which already have lower NAMPT expression due to the deletion of one gene copy, are uniquely sensitive to NAMPT inhibition. This synergy creates a therapeutic window that this compound aims to exploit [2].
Q: The clinical trial for this compound in AML was suspended. Should I still consider it for my research? A: Yes, from a preclinical research perspective. The biological rationale for targeting NAMPT in -7/-7q AML remains scientifically valid [2]. Investigating this compound in laboratory models can still provide valuable insights into the PAK4/NAMPT pathways and their roles in cancer biology.
Q: What is a key consideration for in vitro experiments with this compound? A: Account for the specific genetic background of your cell models. The 2024 study highlights that the cytotoxic effect of NAMPT inhibitors is significantly more pronounced in AML cells with monosomy 7/del(7q) due to the underlying NAMPT haploinsufficiency [2]. Using appropriate genetically sensitive models is critical.
| Cell Lines | Assay Type | Concentration | Incubation Time | Key Findings / Experimental Context |
|---|---|---|---|---|
| 786-0, ACHN, Caki-1, U-2 OS (Human Renal Cell Carcinoma and Osteosarcoma) [1] [2] | Cell Migration & Invasion (Transwell) | 1 μM and 5 μM [1] [2] | 12-20 hours [1] [2] | Reduction in cell invasion and migration [1] [2]. |
| Various human RCC cell lines [1] | General cell-based research (apoptosis, cell cycle) | Not explicitly stated, but references effects from "interference with PAK4 and NAD biosynthetic pathways" [1] | 12 hours (for referenced apoptosis/G2/M arrest) [1] | Induced apoptosis, reduced G2/M transit [1]. |
The most detailed cell culture protocol provided in the search results is for the in vitro transwell migration and invasion assay [1] [2].
Understanding the drug's mechanism can help in planning your experiments. This compound is an orally bioavailable, small molecule that acts as a non-competitive dual inhibitor of two key targets [1]:
Its anti-cancer effects are attributed to the simultaneous disruption of the PAK4 signaling pathway (impacting β-catenin, cyclin D1, and c-Myc) and the NAD⁺ biosynthetic salvage pathway [1]. The diagram below illustrates the reported signaling pathways affected by this compound.
The table below summarizes key information about this compound (also known as ATG-019 and KPT-9274) for researchers.
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | ATG-019, ATG-019, KCP-9274 [1] |
| Primary Mechanism | Dual inhibitor of PAK4 (Serine/threonine-protein kinase PAK 4) and NAMPT (Nicotinamide phosphoribosyltransferase) [1] |
| Highest Phase | Phase 2 (as of May 2025) [1] |
| Key Indications | Relapsed/refractory Acute Myeloid Leukemia (AML), advanced solid tumors, Non-Hodgkin Lymphoma [1] [2] |
| Regulatory Status | Orphan Drug Designation (US); Rare Pediatric Disease Designation for Rhabdomyosarcoma and Ewing sarcoma [1] [3] |
A primary concern for researchers working with this compound is the evidence suggesting its efficacy may not be due to its intended primary target.
While the role of PAK4 is questioned, research supports NAMPT (the other target of this compound) as a genetically validated vulnerability in specific cancer contexts.
A 2024 study discovered that AML with monosomy 7 or del(7q) (-7/-7q) is highly sensitive to NAMPT inhibition. The NAMPT gene is located at 7q22.3, and its deletion in these cancers leads to haploinsufficiency, creating a dependency on the remaining NAMPT activity [5]. Inhibiting NAMPT in this context is a targeted therapeutic strategy [5].
To help structure your research on this compound's mechanism, here is a workflow for a genetic validation experiment, based on the methods used in the cited studies [5] [4].
Based on the available information, here are potential answers to core questions your users might have.
Q: What does the evidence say about this compound's mechanism of action?
Q: How can I experimentally determine if an observed effect is on-target or off-target?
Q: Are there any specific genetic backgrounds where this compound is more likely to have an on-target effect?
Here are answers to common questions about IC₅₀ variability:
Why does my calculated IC₅₀ value change when I use a different calculation method? Different equations and software programs can process the same raw data differently, leading to varying IC₅₀ values. For instance, whether you model the data based on percent inhibition or percent control can change the result. Standardizing the calculation method within your laboratory is crucial for consistency [1].
My assay shows a concentration-dependent effect, but the IC₅₀ seems inconsistent. What should I check? This often points to variability in the biological assay system itself. Key factors to review include:
Are there better parameters than IC₅₀ for evaluating drug efficacy? Yes, recent research highlights that IC₅₀ is time-dependent, as it relies on the ratio of a treated population to a control population at a single endpoint. This means conducting the same assay with different endpoints can yield different IC₅₀ values. Newer, time-independent parameters are being proposed, such as:
Adhering to detailed and consistent protocols is key to reducing variability. Below are core methodologies for common assays.
MTT Assay for Cell Viability [3]
This protocol is a cornerstone for generating dose-response data.
Bidirectional Transport Assay for Transporter Inhibition [1]
This assay is critical for evaluating drugs that may inhibit efflux transporters like P-gp.
This table summarizes the main sources of IC₅₀ variability and recommended actions.
| Source of Variability | Impact on IC₅₀ | Troubleshooting Action |
|---|---|---|
| Calculation Method [1] | Different equations/software yield different values from same data. | Standardize data analysis pipeline; validate against known inhibitors. |
| Cell Culture Conditions [1] | Passage number, monolayer age affect transporter expression/function. | Strictly control and document culture conditions; use low-passage cells. |
| Assay Endpoint Time [2] | Varying incubation times change control vs. treated population ratio. | Standardize assay duration; consider growth rate-based models (ICr). |
| Parameter Measured [1] | IC₅₀ differs if based on permeability, efflux ratio, or flux data. | Determine & consistently use the most biologically relevant parameter. |
The following diagram illustrates the core workflow for determining IC₅₀ and key decision points for troubleshooting variability.
The table below summarizes the core information for this compound, a dual-inhibitor small molecule drug.
| Property | Description |
|---|---|
| Drug Type | Small molecule [1] |
| Synonyms | ATG-019, KCP-9274 [1] |
| Mechanism of Action | Dual PAK4 and NAMPT inhibitor [1] [2] |
| Primary Targets | PAK4 (IC50 < 100 nM); NAMPT (IC50 120 nM) [2] |
| Highest Phase | Phase 2 (for solid tumors) [1] |
| Route of Administration | Oral [2] |
Based on general principles in oncology drug delivery and the specific characteristics of this compound, here are several potential strategies you could investigate. The following diagram outlines the logical workflow for exploring these strategies.
Encapsulating a drug in nanoparticles can significantly improve its cellular uptake and bioavailability, protecting the drug and promoting its absorption into target sites [3] [4].
P-gp is an efflux transporter highly expressed at many biological barriers, including the blood-brain barrier and some tumor cells, which can pump drugs out, reducing their intracellular concentration [5]. Inhibiting P-gp is a validated strategy to improve the penetration of substrate drugs.
The expression of P-gp is not static; it is dynamically regulated by various signaling pathways in response to the cellular environment. Targeting these pathways could indirectly enhance drug penetration [5].
Q1: What is the primary challenge in developing this compound for cancer therapy? While this compound has shown promising anti-tumor activity in preclinical models, a key challenge in its development has been clinical trial progression. Recently, an investigator-led Phase I trial in relapsed/refractory Acute Myeloid Leukemia was suspended, which negatively impacted the drug's probability of technical success rating [7].
Q2: Are there any specific imaging biomarkers to monitor this compound's efficacy? The search results did not identify specific MRI biomarkers for this compound. However, the field is moving towards using Machine Learning (ML) to identify tumor-specific MRI biomarkers. These can be based on quantitative features like Apparent Diffusion Coefficient (ADC) or textural patterns from T1-weighted and T2-weighted images to assess treatment response [8]. Be aware that some targeted therapies may not cause immediate changes in conventional MRI biomarkers, leading to potential false-negative results if the wrong biomarker is chosen [9].
Q3: Why might a nanoparticle formulation not always improve imaging contrast or drug delivery in tumors? A study comparing free Magnevist (a contrast agent) to its nanoparticle-loaded form found no significant difference in contrast in a pancreatic cancer model. This was attributed to factors like low payload of the active agent in the nanoparticles and restricted access of water protons to the agent, which is crucial for MRI signal generation [10]. This highlights that nanoparticle design must be meticulously optimized for its intended purpose.
This compound is an orally bioavailable small molecule that acts as a dual inhibitor of PAK4 and NAMPT (Nicotinamide phosphoribosyltransferase) [1] [2]. This dual mechanism disrupts key oncogenic signaling and cellular metabolism pathways.
| Property | Description |
|---|---|
| Drug Type | Small molecule [3] |
| Synonyms | KPT-9274, ATG-019 [3] |
| Primary Targets | PAK4 (IC50 <100 nM) & NAMPT (IC50 120 nM) [1] [2] |
| Key MoA | Inhibits PAK4/β-catenin pathway; causes NAD+ depletion, inducing apoptosis [2] [4] |
| Development Status | Phase 1/2 for advanced solid tumors & NHL; Orphan Drug designations for sarcomas [5] [3] |
The most validated and mechanistically supported combination strategy for this compound is with the BCL-2 inhibitor Venetoclax for treating specific types of Acute Myeloid Leukemia (AML). The rationale for this combination is outlined below.
This synergistic combination was demonstrated in an ex vivo study on primary AML samples, where the combination of this compound and Venetoclax killed significantly more leukemic blasts than the NAMPT inhibitor alone [4].
The following section addresses common experimental questions based on published research. Note that specific protocols for other combinations are not available in the current search results.
Frequently Asked Questions
What is a key patient stratification biomarker for this compound in AML? Research indicates that AML with Monosomy 7 or deletion 7q (-7/-7q) is highly sensitive to NAMPT inhibition due to NAMPT gene haploinsufficiency, making this a key biomarker for patient selection [4].
Have there been any clinical safety concerns? Yes. A phase I trial (NCT05394558) investigating this compound in relapsed/refractory AML was suspended. The specific reason was not disclosed in the trial registry [6]. Furthermore, a preclinical study in dogs established a Maximum Tolerated Dose (MTD) of 4 mg/kg, with a higher dose of 4.5 mg/kg causing severe vomiting, diarrhea, collapse, anemia, and thrombocytopenia [3].
What is the current development status of this compound? Karyopharm, the developer, is currently evaluating out-licensing and/or partnership opportunities for this compound, which may affect the availability of clinical-grade compounds and updated trial information [5].
Padnarsertib is a first-in-class, oral small molecule and a dual inhibitor of PAK4 and NAMPT [1] [2]. Resistance can arise from alterations in its twin targets or associated metabolic pathways.
The table below summarizes the key resistance mechanisms identified in preclinical models.
| Mechanism | Description | Evidence Level | Relevant Cancer Models |
|---|---|---|---|
| NAMPT Gene Mutations [3] | Acquisition of distinct, previously unreported mutations in the NAMPT gene itself. | Preclinical | Rhabdomyosarcoma (RMS) |
| Metabolic & Genomic Profile Alterations [3] | Resistant cells exhibit broad changes in their biochemical, metabolomic, and genomic profiles. | Preclinical | Rhabdomyosarcoma (RMS) |
| CD38 Overexpression [3] | High expression of CD38, an NAD+-consuming enzyme, can confer resistance to NAMPT inhibition. | Preclinical | Acute Lymphoblastic Leukemia (ALL) |
This section addresses common challenges in this compound research, from model selection to combination strategies.
Model Selection Considerations: Be aware that the genetic background of your model system can inherently influence sensitivity. For instance, cancers with monosomy 7 or del(7q), which causes haploinsufficiency of the NAMPT gene located at 7q22.3, demonstrate heightened sensitivity to NAMPT inhibition [4]. Conversely, models with high expression of the NADase CD38 may be more resistant [3].
Overcoming Resistance with Combination Therapy: Resistance can often be overcome by rational drug combinations.
Interpreting In Vitro Data: When performing in vitro assays, remember that inhibition of the PAK4 pathway by this compound attenuates nuclear β-catenin and its downstream targets (cyclin D1, c-Myc), which can be measured by Western blot [5] [6]. Concurrently, inhibition of NAMPT leads to NAD depletion, which can be quantified using NAD/NADH assays [5].
Here you will find methodologies for key experiments cited in the literature, which can be adapted for your research on this compound resistance.
This protocol assesses the anti-metastatic potential of this compound by measuring its effect on cancer cell migration and invasion through a Matrigel-coated membrane.
Key Materials:
Procedure:
This protocol evaluates the anti-tumor efficacy and toxicity of this compound in a mouse xenograft model.
Key Materials:
Procedure:
The table below summarizes the key technical information available for Padnarsertib, which is an orally bioavailable small molecule dual-inhibitor [1] [2] [3].
| Property | Details |
|---|---|
| Drug Type | Small molecule [4] |
| Synonyms | KPT-9274, ATG-019, PAK4-IN-1 [2] [4] [5] |
| CAS Registry No. | 1643913-93-2 [1] [2] [4] |
| Molecular Formula | C₃₅H₂₉F₃N₄O₃ [1] [2] [4] |
| Molecular Weight | 610.62 g/mol (approx. 610.63 g/mol) [1] [2] |
| Mechanism of Action | Dual, non-competitive inhibitor of PAK4 and NAMPT (Nicotinamide phosphoribosyltransferase) [1] [3] [5] |
| IC₅₀ (NAMPT, cell-free) | ~120 nM [1] [2] [3] |
| IC₅₀ (PAK4) | < 100 nM [2] |
| Primary Biological Consequences | Reduction of G2/M cell cycle transit; induction of apoptosis; decrease in cell invasion and migration; attenuation of nuclear β-catenin and Wnt/β-catenin targets (e.g., cyclin D1, c-Myc); NAD depletion [1] [3] |
The diagram below illustrates the dual inhibitory mechanism of this compound and its downstream effects on cancer cell survival pathways, as reported in preclinical studies [1] [3].
Here are key experimental setups from published studies on this compound.
This protocol is used to assess the compound's effect on cancer cell motility [1].
This protocol describes the evaluation of this compound's efficacy in a mouse model [1].
Q1: What is the clinical status of this compound? this compound has been investigated in a Phase 1 clinical trial (NCT02702492) for patients with advanced solid malignancies and non-Hodgkin's lymphoma [1] [4] [3]. The drug has also been assigned an orphan drug designation in the United States [4].
Q2: How should I prepare a stock solution of this compound for in vitro studies? this compound is highly soluble in DMSO.
Q3: What is a suitable vehicle formulation for in vivo studies in mice? A validated formulation for oral administration in mice is a clear solution consisting of [1]:
While not a formal consistency study, the manufacturer provides analytical data for specific batches which can serve as a baseline for your own comparisons.
Table 1: Documented Batch Analysis for Padnarsertib (KPT-9274)
| Parameter | Batch S844402 [1] | Batch S844403 [2] |
|---|---|---|
| Catalog Number | S8444 | S8444 |
| Purity (HPLC) | 98.31% | Information missing from sources |
| Structure Confirmation | Consistent with structure (NMR) | Information missing from sources |
| Molecular Formula | C₃₅H₂₉F₃N₄O₃ [3] | C₃₅H₂₉F₃N₄O₃ [2] |
| Molecular Weight | 610.62 g/mol [3] | 610.62 g/mol [2] |
| CAS Number | 1643913-93-2 [3] | 1643913-93-2 [2] |
Since direct data is unavailable, you can implement the following quality control practices in your lab to ensure reliable experimental results.
Table 2: Key Quality Control Checkpoints for Incoming Batches
| Checkpoint | Description | Action |
|---|---|---|
| Certificate of Analysis (CoA) | Always request the CoA for every batch purchased. Verify critical parameters like purity. | Compare CoAs between batches to identify variations. |
| Solubility Profile | Test solubility in your standard experimental solvents (e.g., DMSO) per the datasheet [3] [2]. | Inconsistent dissolution can indicate a quality issue. |
| Bioactivity Validation | Perform a small-scale pilot assay to confirm the biological activity matches your expected dose-response curve. | This is the ultimate functional test for consistency. |
Beyond physical checks, confirming functional consistency is crucial. Here are core protocols based on published research using this compound.
This protocol is adapted from studies investigating this compound's effect on cancer cell lines [3] [2].
This animal study protocol demonstrates efficacy and can be used to benchmark new batches in vivo [3] [2] [4].
The following diagram summarizes the logical workflow for establishing batch consistency, drawing on general principles of quality assurance for biological products [5].
| Indication | Trial Design & Comparator | Key Efficacy Endpoints | Reference |
|---|
| Metastatic Renal Cell Carcinoma (mRCC) [1] | Phase III vs. Interferon-alfa (IFN-α) | Median PFS: 11 months vs. 5 months (IFN-α) Objective Response Rate (ORR): 28% vs. 5% (IFN-α) | [1] | | Imatinib-resistant Gastrointestinal Stromal Tumor (GIST) [1] | Phase III vs. Placebo | Median Time to Tumor Progression (TTP): 27 weeks vs. 6 weeks (Placebo) ORR: 7% vs. 0% (Placebo) | [1] | | Pancreatic Neuroendocrine Tumors (pNET) [1] [2] | Approved for progressive, unresectable/metastatic disease. | N/A | [1] [2] |
Sunitinib is an oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor [2]. Its antitumor activity is primarily based on two effects:
The diagram below illustrates this multi-targeted mechanism.
For researchers seeking a head-to-head comparison, here are targeted strategies:
Padnarsertib acts on two proteins that are often overexpressed in cancers: p21-activated kinase 4 (PAK4), which regulates cell proliferation and survival, and nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway [1] [2]. Depleting NAD+ disrupts energy metabolism and DNA repair [2].
The following diagram illustrates how this compound disrupts these two critical pathways to exert its anti-tumor effects.
This compound has demonstrated promising anti-tumor activity across various resistant cancer models by leveraging its dual mechanism.
| Cancer Model | Experimental Findings | Key Outcomes | Reference |
|---|---|---|---|
| Platinum-Resistant Ovarian Cancer (3D Spheroids) | Treatment with KPT-9274 (this compound) | Inhibited NAD+/NADPH/ATP production; suppressed PAK4 activity (reduced p-S6, p-AKT, p-β-Catenin); induced apoptosis | [2] |
| Pancreatic Neuroendocrine Tumors (PNET) | KPT-9274 vs. single-agent PAK4 (PF3758309) or NAMPT (FK866) inhibitors | Dual inhibition more effectively suppressed PNET cell line growth; synergized with mTOR inhibitors (everolimus) | [1] |
| Renal Cell Carcinoma (RCC) | This compound on RCC cell lines (e.g., 786-0, ACHN) | Attenuated PAK4/β-catenin pathway; caused NAD depletion; reduced cell viability, invasion, migration; induced G2/M arrest & apoptosis | [3] [4] [5] |
| Sarcoma (Rhabdomyosarcoma & Ewing Sarcoma) | Preclinical models led to Orphan Drug Designation | Showed tumor regressions and decreased metastatic properties in pediatric preclinical models | [6] |
For researchers looking to validate or explore these mechanisms, here are summaries of key methodologies from the cited literature.
As of the latest information, this compound remains an investigational drug. Key clinical development updates include:
This compound's dual inhibition of PAK4 and NAMPT represents a rationally designed strategy to address therapy-resistant cancers by simultaneously disrupting tumor proliferation and energy metabolism. This approach holds particular promise for overcoming the limitations of single-target agents.
The following table summarizes key synergistic drug combinations involving adavosertib identified in preclinical studies.
| Combination Drug | Cancer Type / Model | Synergy Measurement & Score | Key Experimental Findings | Proposed Mechanism |
|---|---|---|---|---|
| Cytarabine (Anti-metabolite) [1] | Acute Leukemia (CCRF-CEM, Jurkat cell lines) | Multiple models (ZIP, Bliss, HSA, Loewe); e.g., Bliss ~22.49 in Jurkat [1] | Selective synergy in leukemia cells (Jurkat) over healthy PBMCs; increased γH2AX phosphorylation [1] | WEE1 inhibition by adavosertib disrupts cell cycle checkpoints, exacerbating DNA damage from Cytarabine [1] |
| Irinotecan (TOP1 inhibitor) [2] | Colorectal Cancer (Microsatellite stable, KRAS-mutant cell lines) | Bliss independence model [2] | Led to apoptosis and suppression of tumour xenograft growth [2] | CHEK1 inhibition (similar to WEE1) enhances efficacy of topoisomerase inhibitor [2] |
| Alisertib (AURKA inhibitor) & Navitoclax (BCL-2/XL/W inhibitor) [2] | Breast Cancer (Various PAM50 subtypes) | Bliss independence model [2] | High synergy rates (e.g., 61% for Navitoclax+Alisertib) across basal-like, LumA, and LumB subtypes [2] | AURK inhibition combined with pro-apoptotic (Navitoclax) enhancement [2] |
| Gemcitabine / 5-Fluorouracil / Cisplatin (Chemotherapeutics) [2] | Breast, Colorectal, Pancreatic Cancer (Cell line panels) | Bliss independence model [2] | Synergy observed when paired with cell cycle inhibitors like CHEK1/2 inhibitors [2] | Cell cycle checkpoint inhibition (e.g., by CHEK1/2i) enhances DNA damage from chemotherapeutics [2] |
Here are the detailed methodologies for key experiments cited in the search results.
This protocol was used to test 2,025 drug combinations across 125 breast, colorectal, and pancreatic cancer cell lines [2].
This workflow, exemplified by the cytarabine-adavosertib study, follows up on initial synergy hits [1].
The workflow for these experimental approaches is summarized in the diagram below.
Adavosertib is a small-molecule inhibitor of the WEE1 kinase. WEE1 is a crucial regulator of the G2/M cell cycle checkpoint. It phosphorylates and inactivates CDK1/CDC2, halting the cell cycle to allow time for DNA repair before mitosis. When adavosertib inhibits WEE1, it forces cells with damaged DNA to prematurely enter mitosis, leading to catastrophic cell death, a process known as mitotic catastrophe [1].
This mechanism underlies its synergy with other agents:
The following diagram illustrates this synergistic mechanism.
The field is moving beyond brute-force screening towards more intelligent, efficient discovery methods.
The most significant recent development for padnarsertib is the suspension of an investigator-led Phase I trial (NCT05394558) in relapsed or refractory Acute Myeloid Leukemia (AML) [1]. The reason for the suspension was not disclosed. This suspension has impacted the drug's likelihood of advancing to the next development phase [1].
Regarding its mechanism, the inhibition of NAMPT is particularly relevant in a specific biomarker-defined patient population. Recent research has identified that AML cells with Monosomy 7 or deletion 7q (-7/-7q) are highly sensitive to NAMPT inhibition [2]. This is because the NAMPT gene itself is located at 7q22.3; the loss of one copy of this chromosome arm makes the cancer cells dependent on the remaining NAMPT allele, creating a therapeutic vulnerability known as "haploinsufficiency" [2].
While specific validation data for this compound's biomarkers is not available, the general process for biomarker validation is well-established and should be followed once development resumes. The journey from discovery to clinical use involves multiple, rigorous stages as shown below.
The validation process requires different types of studies and evidence, moving from technical performance to real-world clinical relevance [3] [4].
| Validation Phase | Primary Focus |
|---|---|
| Analytical Validation | Establishes assay performance (sensitivity, specificity, precision, accuracy) [5] [3]. |
| Clinical Validation | Confirms the biomarker's association with clinical outcomes (diagnosis, prognosis, prediction) [5] [3]. |
A critical principle in this process is Context of Use (CoU), which means the validation requirements for a biomarker are dictated by how the data will be used in drug development and patient care decisions [6].
This compound is an investigational, orally bioavailable small molecule drug. Its key characteristics are summarized in the table below.
| Feature | Description |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | Dual inhibitor of PAK4 (Serine/threonine-protein kinase PAK4) and NAMPT (Nicotinamide phosphoribosyltransferase) [1] [2] [3] |
| Primary Molecular Targets | PAK4 (IC₅₀ < 100 nM) and NAMPT (IC₅₀ = 120 nM) [2] [3] |
| Highest Development Phase | Phase 2 (for Solid Tumors) [1] |
| Route of Administration | Oral [2] [3] |
The clinical development of this compound involves several oncology indications, though available results are limited.
The following table outlines the known clinical trial statuses across different indications. It is important to note that this information is primarily sourced from clinical trial registries and company announcements; detailed results from most of these studies are not yet publicly available.
| Indication | Highest Phase | Status / Notes |
|---|---|---|
| Solid Tumor | Phase 2 [1] | Status unknown [1] |
| Relapsing Acute Myeloid Leukemia | Phase 1 [1] | A Phase 1 trial (NCT05394558) was suspended; no reason was disclosed [4]. |
| Advanced Malignant Solid Neoplasm | Phase 1 [1] | - |
| Non-Hodgkin Lymphoma | Phase 1 [1] | A Phase 1 trial (NCT02702492) has been terminated [5] [3]. |
| Unresectable Melanoma | Phase 1 [1] | - |
| Rhabdomyosarcoma & Ewing Sarcoma | Preclinical / Designation Stage | Granted Orphan Drug and Rare Pediatric Disease Designation by FDA in 2024 [6]. |
Publicly available data on this compound's efficacy and safety in humans is very limited. The information below comes from early-stage investigations:
The following diagram illustrates the proposed dual mechanism of action of this compound and its downstream effects, based on preclinical research.
Preclinical studies investigating this compound's effects on cancer cells often use the following methodologies [3]:
This compound is an investigational, orally bioavailable small molecule known as a dual inhibitor of PAK4 (p21-activated kinase 4) and NAMPT (nicotinamide phosphoribosyltransferase) [1] [2]. Its mechanism and key characteristics are summarized below.
Molecular Characteristics & Mechanism
| Feature | Description |
|---|---|
| Primary Targets | PAK4 (Serine/threonine-protein kinase PAK 4) and NAMPT [1] [3] [2]. |
| Mechanism Type | Non-competitive, allosteric inhibitor of PAK4 [1] [4]. It destabilizes and causes degradation of the PAK4 protein, impacting both kinase-dependent and independent functions [5]. |
| Key Outcome | Disrupts PAK4/NAMPT signaling, leading to reduced cancer cell invasion, migration, and viability; induces apoptosis and G2-M cell cycle arrest [1] [5]. |
Key Signaling Pathway of PAK4 and this compound Inhibition
The following diagram illustrates the central role of PAK4 in cancer-related signaling pathways and the points of inhibition by this compound.
The table below summarizes available potency data for this compound and other PAK4 inhibitors mentioned in the search results.
Reported Inhibitory Activity of PAK4-Targeting Compounds
| Compound Name | Primary Target(s) | Reported Potency (IC₅₀ or similar) | Key Context / Selectivity Notes |
|---|---|---|---|
| This compound (KPT-9274) | PAK4 & NAMPT | NAMPT IC₅₀: ~120 nM (cell-free assay) [1]. | Dual-target inhibitor; reduces PAK4 protein levels (allosteric) [1] [3] [5]. |
| PAKib | PAK4 | IC₅₀: ~500 nM [6]. | Specifically suppresses pancreatic cancer cell growth in vitro and in vivo [6]. |
| PF-3758309 | PAK4 | Information missing | Also identified as a dual PAK4 and NAMPT inhibitor [3]. |
| GNE-2861 | PAK4 | Information missing | Confirmed to also inhibit NAMPT activity [3]. |
| LCH-7749944 | PAK4 | Information missing | Confirmed to also inhibit NAMPT activity [3]. |
A significant challenge in the field is that several compounds developed as PAK4 inhibitors, including this compound and PF-3758309, have been found to also potently inhibit NAMPT [3]. This dual mechanism complicates the interpretation of which target is primarily responsible for the observed anti-cancer effects in different contexts.
The anti-cancer activity of this compound has been validated through standard preclinical in vitro and in vivo experiments.
In Vitro Protocols
In Vivo Protocols
Based on the search results, the most concrete information comes from a curated database of protein kinase inhibitors, which lists Padnertinib's core molecular and developmental characteristics [1].
The table below summarizes the available data:
| Property | Value |
|---|---|
| INN Name | Pamufetinib (Note: This is a known synonym for Padnertinib) [1] |
| Phase | 1 [1] |
| Applicant/Developer | Taiho Pharmaceutical [1] |
| Molecular Weight | 518.1 [1] |
| Type | Small molecule inhibitor [1] |
| Other Identifiers | TAS-115 [1] |
Although direct data on Padnertinib is limited, the search results provide insight into the relevant scientific context and the types of experimental methods used to characterize kinase inhibitors like it.
Relevant Signaling Pathways: Padnertinib is designed to target specific signaling pathways that are crucial for cell growth and survival. Dysregulation of these pathways is a common feature in many cancers and other diseases. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for drugs like Padnertinib [2] [3].
Common Experimental Protocols: To establish a therapeutic window, researchers typically conduct a series of in vitro (lab-based) and in vivo (animal model) experiments. Key methodologies include [4] [5]:
Given the current data limitations, here are steps you can take to build a more complete profile:
This compound (also known as KPT-9274) is an investigational small molecule drug. The table below summarizes its key characteristics and available experimental data.
| Property | Description |
|---|---|
| Drug Type | Orally bioavailable small molecule [1] [2] |
| Primary Mechanisms | Dual inhibitor of PAK4 (Serine/threonine-protein kinase PAK 4) and NAMPT (Nicotinamide phosphoribosyltransferase) [1] [2]. |
| Target IC₅₀ | <100 nM (PAK4); 120 nM (NAMPT) in cell-free assays [2] [3]. |
| Key In Vivo Model | 786-O human renal cell carcinoma (RCC) xenograft model in mice [3]. |
| In Vivo Dosing | 100 mg/kg and 200 mg/kg, administered by oral gavage [3]. |
| Reported In Vivo Outcome | Dose-dependent inhibition of tumor growth with no apparent toxicity reported [3]. |
| Reported Tumor/Plasma Level | In a mouse model, 10647 ng/mL in tumors and 10757 ng/mL in plasma measured 8 hours post-administration [2]. |
The following methodologies are derived from published studies on this compound:
The diagram below illustrates the dual inhibitory mechanism of this compound and its downstream effects on cancer cells, based on the cited research [2] [4] [3].
The table below summarizes the key details available from search results:
| Attribute | Information |
|---|---|
| Other Names | Also referred to as KPT-9274 [1]. |
| Developmental Phase | Phase I (as of a 2023 update) [1]. |
| Targeted Indications | Relapsed or refractory acute myeloid leukaemia (AML), advanced solid malignancies, non-Hodgkin's lymphoma [1]. |
| Mechanism of Action | Inhibits PAK4 and NAMPT [1]. |
| Cost-Effectiveness Data | None identified in current search results. |
A 2023 update noted that a university-sponsored Phase I trial in AML was suspended, though the reason was not disclosed [1].
The absence of cost-effectiveness research is expected for a drug at this development stage.
For context, here is how cost-effectiveness is typically evaluated for approved drugs, using CDK4/6 inhibitors for breast cancer as an example:
This compound is a first-in-class, oral, dual inhibitor being developed by Karyopharm Therapeutics. The table below summarizes its key characteristics based on the latest available data.
| Attribute | Details |
|---|---|
| Drug Type | Small molecule [1] |
| Main Developers | Karyopharm Therapeutics [2] [3] |
| Mechanism of Action | Dual inhibitor of PAK4 (IC50 <100 nM) and NAMPT (IC50 120 nM) [3] |
| Key Designations | Orphan Drug (US) & Rare Pediatric Disease Designation (US) for Rhabdomyosarcoma (RMS) and Ewing sarcoma (EWS) [2] |
| Current Development Phase | Phase I (for advanced solid malignancies and NHL); a separate investigator-led Phase Ib trial in AML was suspended in 2023 (NCT05394558) [2] [4] |
| Development Strategy | Karyopharm is evaluating out-licensing and/or partnership opportunities for this program [2] |
This compound's unique dual-targeting mechanism disrupts multiple oncogenic pathways.
The following diagram illustrates the primary signaling pathways targeted by this compound and its downstream effects:
Understanding the current development status of this compound is crucial for a complete landscape assessment.